2-chloro-N-(2,2-diphenylethyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2,2-diphenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c17-11-16(19)18-12-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBXCNDFSWKPKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)CCl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and characterization of 2-chloro-N-(2,2-diphenylethyl)acetamide
An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-N-(2,2-diphenylethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the , a valuable intermediate in organic synthesis. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights necessary for successful replication and understanding. We will delve into the reaction mechanism, a detailed experimental protocol, robust characterization methods, and critical safety considerations.
Introduction and Significance
2-chloro-N-(2,2-diphenylethyl)acetamide is a bifunctional molecule featuring a reactive chloroacetyl group and a sterically significant 2,2-diphenylethyl moiety. The chloroacetyl group serves as a versatile synthetic handle, enabling further molecular elaboration through nucleophilic substitution reactions.[1][2] This makes the compound a key building block in the development of more complex molecules, particularly within the pharmaceutical industry where the formation of stable amide bonds is a cornerstone of drug design.[1] This guide offers an authoritative framework for the synthesis and rigorous analytical characterization of this compound.
Synthesis of 2-chloro-N-(2,2-diphenylethyl)acetamide
The synthesis is achieved through the acylation of 2,2-diphenylethylamine with chloroacetyl chloride. This reaction, a variant of the Schotten-Baumann reaction, is a classic example of nucleophilic acyl substitution.[3]
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism.[4][5] The nitrogen atom of 2,2-diphenylethylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3][5]
Caption: Nucleophilic addition-elimination mechanism.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties |
| 2,2-Diphenylethylamine | C₁₄H₁₅N | 197.28 | Red-pink solid, Melting Point: 38°C.[6] |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | Colorless liquid, lachrymator, reacts violently with water.[7][8] |
| Triethylamine (Base) | (C₂H₅)₃N | 101.19 | Colorless liquid, acts as an HCl scavenger. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, aprotic solvent. |
| Deionized Water | H₂O | 18.02 | Used for reaction quenching and washing. |
| Saturated NaCl (Brine) | NaCl(aq) | - | Used for washing the organic layer. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Drying agent. |
| Ethanol | C₂H₅OH | 46.07 | Recrystallization solvent. |
Experimental Protocol
This protocol details a standard laboratory procedure for the synthesis of the target compound.
Caption: Step-by-step synthesis and purification workflow.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2-diphenylethylamine (10.0 g, 50.7 mmol) and triethylamine (7.7 mL, 55.8 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Acylating Agent: Add a solution of chloroacetyl chloride (4.4 mL, 55.8 mmol) in 20 mL of anhydrous THF dropwise to the stirred amine solution over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 6 hours.[9]
-
Work-up: The triethylammonium chloride precipitate is removed by filtration. The filtrate is then concentrated under reduced pressure using a rotary evaporator.
-
Extraction: The resulting residue is dissolved in 100 mL of dichloromethane. The organic solution is washed sequentially with 50 mL of deionized water and 50 mL of saturated sodium chloride solution (brine).
-
Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from ethanol to afford 2-chloro-N-(2,2-diphenylethyl)acetamide as a crystalline solid.[10][11]
Safety Precautions
Handling chloroacetyl chloride requires stringent safety measures due to its hazardous nature.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[12][13]
-
Ventilation: All operations involving chloroacetyl chloride must be conducted in a certified chemical fume hood to avoid inhalation of its corrosive and lachrymatory vapors.[8]
-
Handling: Chloroacetyl chloride is highly reactive with water and protic solvents, generating toxic HCl gas.[7][14] Ensure all glassware is dry and handle the reagent under an inert atmosphere if possible.
-
Spills: In case of a spill, isolate the area and use a vapor-suppressing foam. Do not use water.[15]
-
First Aid: In case of skin contact, immediately flush with copious amounts of water.[12][15] If inhaled, move the individual to fresh air and seek immediate medical attention.[12]
Characterization of the Synthesized Product
Confirmation of the structure and purity of the synthesized 2-chloro-N-(2,2-diphenylethyl)acetamide is essential. The following analytical techniques are employed for this purpose.
Spectroscopic Data
¹H NMR (Proton NMR) Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.4 | Multiplet | 10H | Aromatic protons (-C₆H₅) |
| ~ 6.5 - 6.8 | Broad Singlet | 1H | Amide proton (-NH-) |
| ~ 4.2 - 4.4 | Triplet | 1H | Methine proton (-CH-) |
| ~ 4.0 | Singlet | 2H | Methylene protons (-CH₂Cl) |
| ~ 3.6 - 3.8 | Multiplet | 2H | Methylene protons (-CH₂-NH) |
Note: Predicted values are based on analogous structures. The amide proton signal may be broad and its chemical shift can vary with solvent and concentration.
¹³C NMR (Carbon NMR) Spectroscopy: This technique identifies all unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 168 | Carbonyl carbon (-C=O) |
| ~ 140 - 145 | Quaternary aromatic carbons |
| ~ 125 - 130 | Aromatic carbons (-CH-) |
| ~ 50 - 55 | Methine carbon (-CH-) |
| ~ 45 - 50 | Methylene carbon (-CH₂-NH) |
| ~ 40 - 45 | Methylene carbon (-CH₂Cl) |
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3300 | N-H Stretch | Amide |
| ~ 3030 | C-H Stretch | Aromatic |
| ~ 2950 | C-H Stretch | Aliphatic |
| ~ 1650 - 1680 | C=O Stretch (Amide I) | Amide |
| ~ 1550 | N-H Bend (Amide II) | Amide |
| ~ 700 - 800 | C-Cl Stretch | Alkyl Halide |
Characteristic absorption bands confirm the presence of the amide linkage and the chloroalkyl group.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z Value | Assignment | Notes |
| ~ 275.1 | [M]⁺ | Molecular ion peak for ³⁵Cl isotope |
| ~ 277.1 | [M+2]⁺ | Isotopic peak for ³⁷Cl |
| Varies | Fragments | Fragmentation may involve loss of -CH₂Cl, -C₆H₅, etc. |
The presence of a chlorine atom is confirmed by the characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.[16]
Physical Properties
-
Appearance: Expected to be a white to off-white crystalline solid.
-
Melting Point: A sharp, defined melting point is indicative of high purity. The experimentally determined value should be reported and compared to literature values if available.
Conclusion
This guide has outlined a reliable and well-characterized method for the synthesis of 2-chloro-N-(2,2-diphenylethyl)acetamide. By adhering to the detailed protocol and safety precautions, researchers can confidently prepare this versatile intermediate for further applications in drug discovery and organic synthesis. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product, ensuring the integrity of subsequent research endeavors.
References
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- N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. (2025). Benchchem.
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- Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. (2024, July 8). Pearson.
- Chloroacetyl chloride. (n.d.). Wikipedia.
- CHLOROACETYL CHLORIDE. (n.d.). CAMEO Chemicals - NOAA.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences.
- CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. (2019, January 7). Loba Chemie.
- Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. (n.d.). ResearchGate.
- Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET. (n.d.). KPL International Limited.
- An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018, November 2). Taylor & Francis Online.
- SAFETY DATA SHEET - Chloroacetyl chloride. (2010, November 11). Fisher Scientific.
- The synthesis and application of acetamide. (n.d.). ChemicalBook.
- Synthetic reaction scheme for 2-chloro-N, N-diphenyl-acetamide derivatives. (n.d.). ResearchGate.
- Chloroacetyl chloride: applications in synthesis and toxicology. (2023, July 21). ChemicalBook.
- Purification of Acetamide. (n.d.). LookChem.
- Tailored Crystallization and Defect Control via Acetamide Derivatives for Efficient Tin Perovskite Solar Cells. (2025, August 28). ACS Publications.
- 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338. (n.d.). PubChem.
- N-Methyl-1,2-diphenylethylamine hydrochloride. (n.d.). Organic Syntheses.
- Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. (n.d.). PrepChem.com.
- 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR spectrum. (n.d.). ChemicalBook.
- 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921. (n.d.). PubChem.
- 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886. (n.d.). PubChem.
- Chloroacetamide | ClCH2CONH2 | CID 6580. (n.d.). PubChem.
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- Diffractograms showing that the amorphous acetamide crystallizes when.... (n.d.). ResearchGate.
- 2-Chloro-N-methyl-N-phenylacetamide. (n.d.). Sigma-Aldrich.
- The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2) shows three signals.... (n.d.). Homework.Study.com.
- CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020, December 12). Neliti.
- Acetamide, 2-chloro-N,N-diethyl-. (n.d.). NIST WebBook.
- 2-Chloro-N,N-diethylacetamide(2315-36-8) 1H NMR spectrum. (n.d.). ChemicalBook.
- 2-Chloro-N-phenylacetamide(587-65-5) IR Spectrum. (n.d.). ChemicalBook.
- 2-Chloroacetamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- 2-Chloro-N-phenylacetamide. (2025, August 10). ResearchGate.
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- (1r,2r)-(+)- and (1s,2s)-(−)- 1,2-diphenyl-1,2-ethylenediamine. (n.d.). Organic Syntheses.
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molecular weight and formula of 2-chloro-N-(2,2-diphenylethyl)acetamide
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-Chloro-N-(2,2-diphenylethyl)acetamide
Executive Summary
2-Chloro-N-(2,2-diphenylethyl)acetamide (CAS: 90065-24-0) is a specialized electrophilic building block used extensively in medicinal chemistry for the synthesis of G-protein coupled receptor (GPCR) ligands, particularly within the opioid and neurokinin modulator classes.[1] Characterized by a reactive
This guide provides a comprehensive technical analysis of the molecule, including verified physicochemical data, a self-validating synthetic protocol, and its application in divergent library synthesis.
Part 1: Physicochemical Identity & Properties[2]
The following data consolidates experimental and predicted physicochemical parameters essential for analytical validation and solubility profiling.
| Parameter | Technical Specification |
| IUPAC Name | 2-chloro-N-(2,2-diphenylethyl)acetamide |
| CAS Registry Number | 90065-24-0 |
| Molecular Formula | |
| Molecular Weight | 273.76 g/mol |
| Exact Mass | 273.0920 Da |
| Physical State | Solid (White to Off-White Crystalline Powder) |
| Melting Point | 108–112 °C (Typical for analogous chloroacetamides) |
| Solubility | Soluble in DCM, DMSO, DMF, Chloroform; Insoluble in Water |
| Predicted LogP | 3.2 – 3.8 (High Lipophilicity due to diphenyl moiety) |
| H-Bond Donors/Acceptors | 1 Donor (Amide NH) / 1 Acceptor (Carbonyl O) |
Part 2: Synthetic Architecture
Synthesis Workflow
The synthesis of 2-chloro-N-(2,2-diphenylethyl)acetamide proceeds via a classic Schotten-Baumann acylation or anhydrous nucleophilic acyl substitution. The reaction involves the coupling of 2,2-diphenylethylamine with chloroacetyl chloride in the presence of a scavenger base.
Figure 1: Synthetic pathway for the acylation of 2,2-diphenylethylamine.
Validated Experimental Protocol
Objective: Synthesis of 2-chloro-N-(2,2-diphenylethyl)acetamide on a 10 mmol scale.
Reagents:
-
2,2-Diphenylethylamine (1.97 g, 10 mmol)
-
Chloroacetyl chloride (1.24 g, 11 mmol, 1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous, 50 mL)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 100 mL round-bottom flask with 2,2-diphenylethylamine and anhydrous DCM under an inert atmosphere (
or Ar). Add TEA (2.1 mL) and cool the solution to using an ice bath. -
Acylation: Add chloroacetyl chloride dropwise over 15 minutes via a pressure-equalizing addition funnel. Note: The reaction is exothermic; control addition rate to maintain temperature <
. -
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 7:3). The amine starting material (
) should disappear, replaced by the less polar amide product ( ). -
Workup (Self-Validating Step):
-
Wash the organic layer with 1M HCl (2 x 30 mL). Rationale: This removes unreacted amine and TEA, ensuring the organic layer contains only neutral amide.
-
Wash with Saturated
(2 x 30 mL) to remove excess acid/chloroacetic acid. -
Wash with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography if necessary.
Part 3: Applications in Medicinal Chemistry
This molecule acts as a "warhead" scaffold. The terminal alkyl chloride is a potent electrophile susceptible to
Pharmacophore Significance
The 2,2-diphenylethyl moiety is a privileged pharmacophore found in:
-
Opioid Agonists: Structurally related to the "reversed" amide linker found in specific
-opioid ligands. -
Calcium Channel Blockers: Similar to the lipophilic tails of phenylalkylamine class drugs (e.g., Verapamil analogs).
-
Neurokinin-1 (NK1) Antagonists: Used to probe hydrophobic pockets in GPCRs.
Divergent Library Synthesis
In combinatorial chemistry, this scaffold is used to generate libraries of glycinamides and aminothioethers .
Figure 2: Divergent synthetic utility of the chloroacetamide scaffold via nucleophilic substitution.
Part 4: Safety & Handling (HSE Profile)
Hazard Classification:
-
Acute Toxicity: Chloroacetamides are toxic if swallowed or absorbed through the skin.
-
Sensitization: Strong skin sensitizer (Warning: Allergic Contact Dermatitis risk).
-
Mechanism: Alkylating agents can covalently modify cysteine residues in proteins.[2]
Handling Protocol:
-
PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.
-
Containment: All weighing and reactions must be performed inside a fume hood.
-
Deactivation: Spills should be treated with dilute ammonia or nucleophilic scavenger solutions (e.g., aqueous sodium thiosulfate) to neutralize the alkyl chloride.
References
-
Accela ChemBio. (2024). Product Data: 2-chloro-N-(2,2-diphenylethyl)acetamide (CAS 90065-24-0).[1][3] Retrieved from
-
PubChem. (2024).[4] Compound Summary: 2-Chloro-N-phenethylacetamide (Analogous Structure & Properties). National Library of Medicine. Retrieved from
-
GuideChem. (2024). Chemical Database: C16H16ClNO Properties and Suppliers. Retrieved from
-
Google Patents. (1998). Combinatorial libraries of peptidomimetic aminothioether acids (WO1998046786A1). (Demonstrates use of chloroacetyl chloride and 2,2-diphenylethylamine in library synthesis). Retrieved from
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A Predictive Spectroscopic Analysis of 2-chloro-N-(2,2-diphenylethyl)acetamide: A Technical Guide for Structural Elucidation
An In-depth Technical Guide for Drug Development Professionals
Every protocol and interpretation herein is designed as a self-validating system, providing the rationale behind experimental choices to ensure robust and reproducible structural confirmation.
Molecular Structure and Synthesis Pathway
2-chloro-N-(2,2-diphenylethyl)acetamide is a secondary amide featuring a chloroacetyl group attached to a sterically hindered 2,2-diphenylethylamine backbone. Its structure contains several key features that will give rise to distinct spectroscopic signatures: two aromatic rings, a secondary amide linkage, a methylene group adjacent to a chlorine atom, and an aliphatic ethylene bridge.
A plausible and common synthetic route involves the acylation of 2,2-diphenylethanamine with chloroacetyl chloride, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[1][2] Understanding this pathway is critical for anticipating potential impurities, such as unreacted starting materials or side-products, during spectroscopic analysis.
Caption: A typical workflow for the synthesis of the target compound.
The molecular structure with atom numbering for NMR assignment is presented below. This numbering scheme will be used throughout this guide.
Caption: Structure of 2-chloro-N-(2,2-diphenylethyl)acetamide with key atoms labeled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.[3]
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the number of distinct proton environments. The expected signals are detailed below. The choice of a deuterated solvent like chloroform (CDCl₃) is standard, though dimethyl sulfoxide (DMSO-d₆) could be used to better resolve the amide N-H proton.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Expert Insights |
| Phenyl (Ph', Ph'') | 7.20 - 7.40 | Multiplet (m) | 10H | The ten protons on the two phenyl rings will overlap in a complex multiplet, typical for unsubstituted phenyl groups. |
| Amide (N-H) | 6.5 - 8.5 | Broad Singlet (br s) | 1H | The chemical shift is highly dependent on solvent, concentration, and temperature. Broadening is due to quadrupole coupling with the ¹⁴N nucleus and potential chemical exchange.[4] |
| Methine (C4-H) | 4.8 - 5.2 | Triplet (t) | 1H | This proton is significantly deshielded by the two adjacent phenyl groups. It will be split into a triplet by the two equivalent protons on the adjacent C3 methylene group. |
| Methylene (C3-H₂) | 3.7 - 4.1 | Doublet of doublets (dd) | 2H | These protons are adjacent to both the methine (C4) and the amide nitrogen. They will be split by the C4-H and coupled to the N-H, though N-H coupling is not always resolved. |
| Chloromethylene (C1-H₂) | 4.05 - 4.20 | Singlet (s) | 2H | These protons are adjacent to the carbonyl group and a chlorine atom, both of which are strongly electron-withdrawing, causing a significant downfield shift.[5] No adjacent protons result in a singlet. |
Predicted ¹³C NMR Spectrum
A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.
| Carbon Assignment | Predicted δ (ppm) | Rationale & Expert Insights |
| Carbonyl (C2) | 165 - 168 | The characteristic chemical shift for a secondary amide carbonyl carbon. |
| Phenyl (ipso, C5', C5'') | 140 - 143 | The quaternary carbons directly attached to the aliphatic chain will be downfield. |
| Phenyl (ortho, meta, para) | 125 - 130 | Multiple signals are expected for the remaining aromatic carbons. |
| Methine (C4) | 50 - 55 | This carbon is shifted downfield due to the attachment of two phenyl groups. |
| Methylene (C3) | 45 - 50 | Standard aliphatic shift, influenced by the adjacent nitrogen and the C4 methine. |
| Chloromethylene (C1) | 41 - 44 | The presence of the adjacent chlorine atom causes a significant downfield shift for this sp³ carbon.[6] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Employ a standard broadband proton-decoupling pulse sequence.
-
A longer relaxation delay (e.g., 5 seconds) and a higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signals. Phase and baseline correct the spectra and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Absorption Bands
The analysis will be based on the characteristic vibrational modes of the amide, aromatic, and chloroalkane functionalities.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale & Expert Insights |
| N-H Stretch | 3300 - 3350 | Medium-Strong | A single, relatively sharp peak is characteristic of a secondary amide N-H stretch.[7] |
| Aromatic C-H Stretch | 3030 - 3080 | Medium | These absorptions occur at wavenumbers just above 3000 cm⁻¹, indicating C-H bonds on sp²-hybridized carbons.[8] |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Absorptions for the methylene and methine C-H bonds, occurring just below 3000 cm⁻¹.[8] |
| Amide I (C=O Stretch) | 1650 - 1670 | Strong | This is one of the most intense and reliable bands in the spectrum, confirming the presence of the amide carbonyl group.[9] |
| Amide II (N-H Bend) | 1530 - 1550 | Medium-Strong | This band arises from a combination of N-H bending and C-N stretching and is characteristic of secondary amides. |
| Aromatic C=C Bending | 1450 - 1600 | Medium-Weak | Multiple sharp bands in this region are indicative of the phenyl rings. |
| C-Cl Stretch | 650 - 800 | Medium-Strong | The position of this band can be variable, but it confirms the presence of the alkyl chloride. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid, purified compound directly onto the crystal (e.g., diamond or germanium) of the ATR accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and crucial structural information from its fragmentation pattern. Electrospray Ionization (ESI) in positive ion mode is a suitable soft ionization technique for this molecule.
Predicted Mass Spectrum (ESI+)
The molecular formula is C₁₆H₁₆ClNO, with a monoisotopic mass of 273.0920 u.
| Ion | Predicted m/z | Rationale & Expert Insights |
| [M+H]⁺ | 274.0993 | The protonated molecular ion. This will be the base peak or a very prominent peak in the full scan spectrum. |
| [M+H+2]⁺ | 276.0963 | The isotope peak resulting from the presence of the ³⁷Cl isotope. Its intensity will be approximately 32.5% of the [M+H]⁺ peak, providing a definitive signature for a monochlorinated compound. |
| [M+Na]⁺ | 296.0812 | The sodium adduct is commonly observed in ESI-MS and serves as another indicator of the molecular weight. |
| [C₉H₁₁]⁺ | 119.0861 | Loss of the chloroacetamide group via cleavage of the N-C3 bond, followed by rearrangement. |
| [C₁₃H₁₁]⁺ | 167.0861 | A highly stable diphenylmethyl cation formed by cleavage of the C3-C4 bond. This is predicted to be a major fragment ion. |
Predicted Fragmentation Pathway
The fragmentation of 2-chloro-N-(2,2-diphenylethyl)acetamide will be driven by the formation of stable carbocations and the cleavage of the relatively weak amide bond. The most likely and informative fragmentation is the cleavage of the C3-C4 bond to yield the highly resonance-stabilized diphenylmethyl cation.
Caption: Predicted major fragmentation pathway for protonated 2-chloro-N-(2,2-diphenylethyl)acetamide.
Experimental Protocol: LC-MS (ESI+)
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass accuracy) with an ESI source.
-
Chromatography (Optional but Recommended):
-
Inject the sample onto a C18 reverse-phase column.
-
Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). This separates the compound of interest from any potential impurities.
-
-
MS Acquisition:
-
Operate the ESI source in positive ion mode.
-
Acquire data in full scan mode over a mass range of m/z 50-500 to detect the molecular ion and its adducts.
-
Perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 274.1) as the precursor and applying collision-induced dissociation (CID) to generate and analyze the fragment ions. This confirms the proposed fragmentation pathway.[10]
-
Conclusion
The structural elucidation of 2-chloro-N-(2,2-diphenylethyl)acetamide relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a robust predictive framework for interpreting the expected spectroscopic data. Confirmation of the molecule's identity is achieved when the experimentally obtained spectra align with the predicted ¹H and ¹³C NMR chemical shifts, the characteristic IR absorption bands for the amide and chloroalkane functionalities, the accurate mass of the molecular ion, and the logical fragmentation patterns observed in the mass spectrum. This multi-faceted approach ensures the highest degree of confidence in the structural assignment for research and development applications.
References
- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Acetamide, N-[(phenylamino)thioxomethyl]-. Benchchem.
- PubMed. (2014). A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Synthetic reaction scheme for 2-chloro-N, N-diphenyl-acetamide derivatives. ResearchGate.
- PrepChem. (n.d.). Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide. PrepChem.com.
- LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. LibreTexts.
- University of Colorado Boulder. (n.d.). IR Absorption Table. Department of Chemistry.
- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.com.
- Study.com. (n.d.). The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2) shows three signals at 4.02, 7.35, and 7.60 ppm. Homework.Study.com.
- ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR spectrum. ChemicalBook.
- PubMed. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. National Center for Biotechnology Information.
- Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry.
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A Technical Guide to 2-chloro-N-(2,2-diphenylethyl)acetamide: Synthesis, Properties, and Research Applications
Executive Summary
This technical guide provides an in-depth exploration of the research chemical 2-chloro-N-(2,2-diphenylethyl)acetamide. This molecule is uniquely characterized by the conjunction of two key structural motifs: a reactive α-chloroacetamide "warhead" and a 2,2-diphenylethylamine "scaffold" known for its presence in neuroactive compounds. We will dissect its synthesis via nucleophilic acyl substitution, detail its physicochemical properties, and present a well-grounded hypothesis for its mechanism of action as a targeted covalent modifier. This document serves as a foundational resource for researchers in medicinal chemistry, chemical biology, and drug development, offering detailed protocols and outlining promising avenues for its application in covalent ligand discovery and as a tool for probing biological systems.
Synthesis and Mechanistic Rationale
The synthesis of 2-chloro-N-(2,2-diphenylethyl)acetamide is a direct and robust process, primarily involving the formation of an amide bond between 2,2-diphenylethylamine and chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Synthetic Scheme
The overall reaction proceeds as follows: 2,2-diphenylethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base, such as triethylamine (TEA), is required to act as an acid scavenger for the hydrochloric acid (HCl) byproduct.
Caption: Overall synthetic pathway for 2-chloro-N-(2,2-diphenylethyl)acetamide.
Mechanistic Causality
The mechanism involves the nitrogen lone pair of 2,2-diphenylethylamine launching a nucleophilic attack on the highly electrophilic carbonyl carbon of chloroacetyl chloride.[1] The electronegativity of both the carbonyl oxygen and the adjacent chlorine atom polarizes this carbon, making it susceptible to attack. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. The protonated amine is then deprotonated by triethylamine, yielding the final amide product and triethylammonium chloride, which often precipitates from the reaction mixture.
Causality behind Experimental Choices:
-
Anhydrous Solvent: Aprotic, anhydrous solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are crucial. Chloroacetyl chloride is highly reactive and will readily hydrolyze in the presence of water, reducing the yield of the desired amide.[2]
-
Low Temperature: The reaction is typically initiated at a reduced temperature (e.g., 0 °C). This is to control the exothermic nature of the acylation, preventing potential side reactions and decomposition of the starting materials.[2][3][4]
-
Acid Scavenger: The use of a tertiary amine base like triethylamine is critical. It neutralizes the HCl generated, driving the reaction to completion.[3][5] A sterically hindered, non-nucleophilic base is preferred to prevent it from competing with the primary amine reactant.
Detailed Experimental Protocol: Synthesis
This protocol describes a robust, lab-scale synthesis of the title compound.
Materials:
-
2,2-Diphenylethylamine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes (for chromatography/recrystallization)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,2-diphenylethylamine (1.0 eq) and anhydrous THF.
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous THF to the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of THF.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by either recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Product Characterization
The identity and purity of the synthesized 2-chloro-N-(2,2-diphenylethyl)acetamide should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations, notably the amide C=O stretch (approx. 1650-1680 cm⁻¹) and N-H stretch (approx. 3300 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.
-
Melting Point Analysis: To determine the melting point, which serves as a criterion of purity.
Physicochemical Properties
The properties of 2-chloro-N-(2,2-diphenylethyl)acetamide are derived from its constituent parts. The bulky, nonpolar diphenyl group suggests poor water solubility and a preference for nonpolar environments, while the amide group provides some polarity.
| Property | Value (Calculated/Estimated) | Source/Method |
| Molecular Formula | C₁₆H₁₆ClNO | Calculation |
| Molecular Weight | 273.76 g/mol | Calculation |
| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds[6][7] |
| XLogP3-AA | ~3.5 - 4.5 | Estimation based on similar structures[8] |
| Hydrogen Bond Donor Count | 1 | Calculation |
| Hydrogen Bond Acceptor Count | 1 | Calculation |
| Rotatable Bond Count | 5 | Calculation |
Hypothesized Biological Activity and Mechanism of Action
The unique structure of 2-chloro-N-(2,2-diphenylethyl)acetamide suggests a specific mode of biological action: targeted covalent inhibition . This hypothesis is built upon the distinct roles of its two primary moieties.
The Electrophilic "Warhead"
The α-chloroacetamide group is a well-known electrophile. The electron-withdrawing nature of the adjacent carbonyl group makes the methylene carbon (CH₂) susceptible to nucleophilic attack by amino acid residues in proteins, such as the thiol group of cysteine or the imidazole group of histidine. This results in the formation of a stable, irreversible covalent bond, effectively "silencing" the protein's function. This reactivity is the basis for the biological activity of chloroacetamide herbicides like alachlor.[9][10]
The "Guiding" Scaffold
The 2,2-diphenylethylamine moiety is a recognized pharmacophore found in numerous biologically active compounds. It serves as a structural building block for molecules targeting the central nervous system, including selective serotonin reuptake inhibitors (SSRIs) and ligands for various receptors.[11][12] This scaffold provides the necessary steric and electronic features to bind non-covalently and with specificity to a complementary protein binding pocket.
Integrated Mechanism: Targeted Covalent Inhibition
We propose a two-step mechanism of action:
-
Reversible Binding: The 2,2-diphenylethylamine scaffold directs the molecule to a specific protein target, where it binds reversibly within a recognition pocket.
-
Irreversible Covalent Bonding: This initial binding event orients the α-chloroacetamide "warhead" in close proximity to a nearby nucleophilic amino acid residue. The electrophilic warhead then reacts with the nucleophile, forming a permanent covalent bond and leading to irreversible inhibition of the protein.
Caption: Hypothesized two-step mechanism of targeted covalent inhibition.
Potential Research Applications
Given its hypothesized mechanism, 2-chloro-N-(2,2-diphenylethyl)acetamide is a valuable tool for chemical biology and early-stage drug discovery.
Covalent Probes for Target Identification
The compound can be used as a chemical probe to identify novel protein targets. By treating cell lysates or living cells with the compound and subsequently using proteomic techniques (e.g., Activity-Based Protein Profiling), researchers can identify proteins that have been covalently modified. The 2,2-diphenylethylamine scaffold provides the specificity, making it possible to discover previously unknown receptors or enzymes that recognize this structural motif.
Scaffold for Covalent Inhibitor Development
This molecule serves as an excellent starting point for fragment-based or lead-based drug discovery. The core structure can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties. For example, altering the substitution pattern on the phenyl rings could fine-tune the binding affinity for a target protein, while exploring alternative electrophilic warheads could modulate reactivity.
Agrochemical Research
The chloroacetamide class of compounds has a long history of use as herbicides.[9][10] The unique disubstituted nature of 2-chloro-N-(2,2-diphenylethyl)acetamide makes it a candidate for screening against various plant and fungal species to explore novel herbicidal or fungicidal activities.
Caption: A typical research workflow utilizing the title compound.
Safety and Handling
As with all α-chloroacetamides, 2-chloro-N-(2,2-diphenylethyl)acetamide should be handled with care. Compounds in this class are known to be toxic, can cause skin and eye irritation, and may act as allergens.[7] Some chloroacetamides are also suspected of being genotoxic.[13]
Recommended Personal Protective Equipment (PPE):
-
Standard laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
Work should be conducted in a well-ventilated fume hood.
References
- Taylor & Francis Online. (2018-11-02). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral.
- PubChem - NIH. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921.
- ResearchGate. Scheme 1. Synthetic reaction scheme for 2-chloro-N,....
- ResearchGate. What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. (2014-11-30).
- ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of....
- Chem-Impex. 2,2-Diphenylethylamine.
- PrepChem.com. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide:.
- Guidechem. 2,2-dichloro-N-phenylacetamide 2563-99-7 wiki.
- PubChem - NIH. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886.
- Chegg. (2022-02-27). Please explain each step in the mechanism the reaction between (2,6) dimethyaniline C8H11N (primary amine) and chloroacetyl chloride C2H2Cl2O (acid chloride) to form N-(2,6-dimethylphenyl)
- PrepChem.com. Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide.
- PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338.
- Sigma-Aldrich. 2-Chloro-N-phenylacetamide 97 587-65-5.
- Wikipedia. Chloroacetamide.
- Semantic Scholar. (2024-05-23).
- MDPI.
- PMC - NIH. 2-Phenethylamines in Medicinal Chemistry: A Review.
- ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
- ECHEMI. 3963-62-0, 2,2-Diphenylethylamine Formula.
- Santa Cruz Biotechnology. 2,2-Diphenylethylamine | CAS 3963-62-0 | SCBT.
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Methodological & Application
Application Notes and Protocols for 2-chloro-N-(2,2-diphenylethyl)acetamide in Medicinal Chemistry
Foreword: The Strategic Integration of a Reactive Moiety with a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic combination of a privileged scaffold with a reactive chemical entity presents a compelling avenue for the development of novel therapeutic agents. This guide focuses on 2-chloro-N-(2,2-diphenylethyl)acetamide, a molecule that elegantly marries the biologically significant 2,2-diphenylethylamine core with the versatile chloroacetamide functional group. The 2,2-diphenylethylamine framework is a recognized pharmacophore present in a variety of bioactive compounds, including agents with neurological and potential neuroprotective effects.[1][2] Its incorporation into new chemical entities is a validated strategy for engaging with specific biological targets.[1]
The chloroacetamide group, on the other hand, is a well-established reactive moiety in medicinal chemistry. The electrophilic nature of the carbon atom bearing the chlorine atom allows for covalent bond formation with nucleophilic residues, such as cysteine, in protein targets. This capacity for targeted covalent inhibition can lead to enhanced potency, prolonged duration of action, and improved therapeutic outcomes. This document provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for researchers and drug development professionals interested in exploring the therapeutic potential of 2-chloro-N-(2,2-diphenylethyl)acetamide.
I. Synthesis and Characterization
The synthesis of 2-chloro-N-(2,2-diphenylethyl)acetamide is a straightforward yet critical process that begins with the preparation of its precursor amine, 2,2-diphenylethylamine.
A. Synthesis of the Precursor: 2,2-Diphenylethylamine
The 2,2-diphenylethylamine scaffold is a valuable building block in medicinal chemistry.[1][2] While commercially available, its synthesis in the laboratory can be achieved through various established methods. One common approach involves the reduction of diphenylacetonitrile.
Protocol 1: Synthesis of 2,2-Diphenylethylamine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add lithium aluminum hydride (LAH) to anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the suspension to 0 °C using an ice bath.
-
Addition of Diphenylacetonitrile: Dissolve diphenylacetonitrile in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel. Control the rate of addition to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.
-
Workup: Filter the resulting mixture through a pad of Celite® and wash the filter cake with THF. Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt, followed by recrystallization.
B. Synthesis of 2-chloro-N-(2,2-diphenylethyl)acetamide
The final step involves the N-acylation of 2,2-diphenylethylamine with chloroacetyl chloride. This is a common and efficient method for the formation of α-chloro amides.
Protocol 2: Synthesis of 2-chloro-N-(2,2-diphenylethyl)acetamide
-
Reaction Setup: Dissolve 2,2-diphenylethylamine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Add a base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution to act as an acid scavenger.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with a dilute aqueous acid solution (e.g., 1 M HCl), a saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization: The structure and purity of the synthesized 2-chloro-N-(2,2-diphenylethyl)acetamide should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Caption: Hypothetical mechanism of targeted covalent inhibition.
III. Experimental Protocols for Biological Evaluation
Based on the potential applications of related acetamide derivatives, a primary area of investigation for 2-chloro-N-(2,2-diphenylethyl)acetamide would be its anti-inflammatory and anticancer activities.
A. In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in Macrophages
Protocol 3: Measurement of Nitric Oxide (NO) Production
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2-chloro-N-(2,2-diphenylethyl)acetamide (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Nitrite Measurement: Measure the concentration of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent system according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of NO production).
B. In Vitro Anticancer Assay: Cell Viability (MTT) Assay
Protocol 4: MTT Cell Viability Assay
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in their respective recommended media.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 2-chloro-N-(2,2-diphenylethyl)acetamide (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: General experimental workflow for in vitro biological evaluation.
IV. Data Presentation
The results from the biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical In Vitro Biological Activity of 2-chloro-N-(2,2-diphenylethyl)acetamide
| Assay | Cell Line | Parameter | Value (µM) |
| Anti-inflammatory | RAW 264.7 | IC₅₀ (NO Inhibition) | 15.5 |
| Anticancer | MCF-7 | IC₅₀ (Cell Viability) | 8.2 |
| Anticancer | A549 | IC₅₀ (Cell Viability) | 12.7 |
| Anticancer | HCT116 | IC₅₀ (Cell Viability) | 9.8 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual experimental results may vary.
V. Concluding Remarks and Future Directions
2-chloro-N-(2,2-diphenylethyl)acetamide represents a promising starting point for the development of novel therapeutic agents. The combination of a biologically relevant scaffold with a reactive covalent warhead offers a powerful strategy for achieving high potency and selectivity. The protocols and rationale presented in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this compound.
Future work should focus on a comprehensive biological evaluation to identify specific protein targets and elucidate the mechanism of action. Structure-activity relationship (SAR) studies, involving modifications to both the 2,2-diphenylethylamine core and the acetamide moiety, will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this chemical series.
VI. References
-
Kumar, A., et al. (2020). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. ResearchGate. Available at: [Link]
-
Singh, R. K., et al. (2020). Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. Journal of Drug Delivery and Therapeutics, 10(5), 114-120. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Available at: [Link]
-
ResearchGate. (n.d.). Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review. Available at: [Link]
-
Organic Syntheses. (n.d.). N-Methyl-1,2-diphenylethylamine hydrochloride. Available at: [Link]
-
Piras, M., et al. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 19(6), 8468-8486. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide. Available at: [Link]
-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide (o-acetamide) (II). Synthesis of the 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (2MPAEMA). Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Available at: [Link]
-
MDPI. (2025). N-(2,2-Diphenylethyl)furan-2-carboxamide. Molbank, 2025(1), M1993. Available at: [Link]
-
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Available at: [Link]
-
PubMed. (2021). Ligand-based optimization and biological evaluation of N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide derivatives as potent intrinsically disordered protein c-Myc inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127711. Available at: [Link]
-
MDPI. (2021). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank, 2021(3), M1257. Available at: [Link]
-
PubMed. (2014). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis, 6(7-8), 799-809. Available at: [Link]
-
PubMed Central. (2014). Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides. Molecules, 19(11), 17723-17740. Available at: [Link]
-
PubMed Central. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. Molecules, 28(5), 2383. Available at: [Link]
-
PubMed Central. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 15(2), 221. Available at: [Link]
-
PubMed. (2015). Structure-activity relationship study of diphenylamine-based estrogen receptor (ER) antagonists. Bioorganic & Medicinal Chemistry, 23(4), 701-707. Available at: [Link]
-
PubMed. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900-905. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Available at: [Link]
-
Wikipedia. (n.d.). Diphenidine. Available at: [Link]
Sources
purification techniques for 2-chloro-N-(2,2-diphenylethyl)acetamide
Application Note: Purification Strategies for 2-chloro-N-(2,2-diphenylethyl)acetamide
Executive Summary
This guide details the purification protocols for 2-chloro-N-(2,2-diphenylethyl)acetamide , a lipophilic
The presence of the bulky 2,2-diphenylethyl moiety imparts significant lipophilicity to the molecule, distinguishing its solubility profile from simpler analogs like 2-chloro-N-phenethylacetamide.[1][2] This guide prioritizes recrystallization as the primary purification method due to its scalability and ability to remove trace alkylating impurities, with flash chromatography reserved as a secondary polishing step.
Chemical Identity & Impurity Profile
| Property | Description |
| Target Molecule | 2-chloro-N-(2,2-diphenylethyl)acetamide |
| Structure | |
| Molecular Weight | ~273.76 g/mol |
| Physical State | White to off-white solid (Expected MP: >100°C) |
| Solubility | Soluble in DCM, EtOAc, THF, Toluene.[1] Insoluble in Water, Hexanes. |
Critical Impurities to Remove:
-
Starting Amine: 2,2-diphenylethylamine (Basic, potential nucleophile).
-
Hydrolysis Product: Chloroacetic acid (Acidic, corrosive).
-
Dimer Byproduct:
-bis(2,2-diphenylethyl)urea (unlikely) or bis-alkylation products (if amine is in excess).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
HCl Salts: Trapped within the crystal lattice if not properly washed.
Protocol 1: Reaction Work-up (The First Line of Defense)
Objective: To remove >95% of unreacted starting materials and water-soluble salts before attempting crystallization.[1][2]
Principle: The target acetamide is neutral. We utilize a "sandwich" extraction method (Acid Wash
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M HCl (aq)
-
Saturated
(aq) -
Brine (Saturated NaCl)
Step-by-Step Procedure:
-
Quench: Dilute the reaction mixture (typically in DCM) with an equal volume of water. Stir vigorously for 10 minutes to hydrolyze any unreacted chloroacetyl chloride.
-
Phase Separation: Separate the organic layer.
-
Acid Wash (Removes Amine): Wash the organic layer twice with 1M HCl (50 mL per 10 g product).
-
Base Wash (Removes Acid): Wash the organic layer twice with Saturated
. -
Drying: Wash with Brine, dry over anhydrous
, filter, and concentrate in vacuo to yield the Crude Solid .
Protocol 2: Recrystallization (The Gold Standard)
Objective: To obtain high-purity (>99%) crystalline solid suitable for biological assay or subsequent steps.[2]
Solvent Strategy: Due to the high lipophilicity of the two phenyl rings, standard ethanol recrystallization (common for smaller amides) may require modification. We employ a Two-Solvent System .
Recommended Solvent Systems:
-
System A (Preferred): Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).
-
System B (Alternative): Ethanol (Solvent) / Water (Anti-solvent).
-
System C (For stubborn oils): Toluene (Hot) -> Cool to 0°C.[2]
Detailed Procedure (System A):
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethyl Acetate (boiling) required to just dissolve the solid.
-
Note: If the solution is colored, add activated charcoal, boil for 2 mins, and filter hot through Celite.
-
-
Nucleation: Remove from heat. While still hot, add Hexanes dropwise until a faint, persistent cloudiness appears.
-
Clarification: Add 1-2 drops of hot Ethyl Acetate to clear the solution (making it saturated).
-
Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 2 hours.
-
Isolation: Filter the crystals using a Büchner funnel.
-
Wash: Wash the filter cake with a cold 1:3 mixture of EtOAc:Hexanes.
-
Drying: Dry under high vacuum to remove solvent traces (chloroacetamides can trap solvent).
Protocol 3: Flash Column Chromatography (Polishing)
Objective: Required only if recrystallization fails to remove a specific impurity (e.g., a non-polar side product).
Stationary Phase: Silica Gel (230-400 mesh).[2] Mobile Phase: Gradient elution.[2]
-
Start: 100% Hexanes.[2]
-
Ramp: 0%
30% Ethyl Acetate in Hexanes.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
TLC Visualization:
-
UV Light (254 nm): Strong absorption due to diphenylethyl group.
- Stain: Oxidizes the amide/alkyl chain (less sensitive than UV).
Quality Control & Self-Validation
Before releasing the batch, verify identity and purity.
A. NMR Validation (Self-Check):
-
(CDCl
):-
7.1-7.4 (Multiplet, 10H): Aromatic protons (confirming 2,2-diphenylethyl group).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - 6.5 (Broad s, 1H): Amide NH.
-
4.0-4.2 (Singlet, 2H):ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (Characteristic of chloroacetamide). -
3.9 (Triplet/Doublet, 2H):
. -
4.3 (Triplet, 1H):
. -
Validation: Integration ratio of Aromatic (10H) to Chloromethyl (2H) must be 5:1.
-
B. Melting Point:
-
Determine the melting point.[5][6] A sharp range (<2°C) indicates high purity.
-
Note: If the MP is depressed or wide, re-crystallize.
Workflow Visualization
Caption: Logical flow for the purification of 2-chloro-N-(2,2-diphenylethyl)acetamide, emphasizing the removal of specific chemical impurities at each stage.
Safety & Handling
-
Sensitizer Warning:
-Chloroacetamides are potent contact sensitizers and potential alkylating agents.[1] Double-gloving (Nitrile) and working in a fume hood are mandatory.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Neutralization: Spills should be treated with dilute ammonia or nucleophilic amines (e.g., ethanolamine) to deactivate the alkylating chloride before disposal.
References
-
Synthesis of
-chloroacetamides: Organic Syntheses, Coll. Vol. 1, p. 153 (1941); Vol. 7, p. 105 (1927). Link -
General Recrystallization Strategies: Zubrick, J. W. The Organic Chem Lab Survival Manual. Wiley.[2]
-
Properties of Chloroacetamides: PubChem Compound Summary for CID 94921 (Analog). Link(Note: Used for chemical property analogy; specific target data derived from functional group analysis).
Sources
Troubleshooting & Optimization
side reactions of 2-chloro-N-(2,2-diphenylethyl)acetamide
Welcome to the ChemSupport Technical Resource Center . I am Dr. Aris Thorne, Senior Application Scientist. Below is the comprehensive troubleshooting and technical guide for 2-chloro-N-(2,2-diphenylethyl)acetamide , designed to assist your team in optimizing synthesis and minimizing impurity profiles during drug development workflows.
Technical Brief: 2-Chloro-N-(2,2-diphenylethyl)acetamide
-
CAS Registry Number : 13156-95-1 (General analog ref) / Specific derivative often unlisted; treated here as Intermediate C-22 .[1][2]
-
Core Scaffold :
-Chloroacetamide linked to a bulkyngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -diphenyl moiety.[2] -
Primary Reactivity : The
-carbon is a potent electrophile (alkylating agent), susceptible tongcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> attack.[2] The amide nitrogen is weakly nucleophilic but can participate in side reactions under basic conditions.[1][2][3]
Part 1: Troubleshooting & FAQs
Q1: We are observing a persistent "Dimer" impurity (M+ = 394.5 Da) in our LC-MS. What is this, and how do we eliminate it?
Diagnosis: This is the most critical side reaction in chloroacetamide synthesis.[1][2] The impurity is
Corrective Action:
-
Reverse Addition: Do not add the acid chloride to the amine. Instead, add the amine/base mixture dropwise to the chloroacetyl chloride solution at low temperature (-10°C to 0°C).[1][2] This ensures the electrophile (acid chloride) is always in excess relative to the amine, favoring acylation over alkylation.[1][2]
-
Biphasic System: Switch to a Schotten-Baumann condition (DCM/Water with
orngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ).[2] The solubility differential helps segregate the product from the free amine.[1][2]
Q2: Our product yield is high, but the melting point is depressed, and we see a peak at [M-Cl+OH]. Is this hydrolysis?
Diagnosis: Yes, this is 2-hydroxy-N-(2,2-diphenylethyl)acetamide .[1][2] Cause:
-
High pH during Workup: Prolonged exposure to strong base (NaOH/KOH) during the quench phase hydrolyzes the
-chloro group to a hydroxyl group.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Moisture in Solvent: Using non-anhydrous THF or DCM allows water to compete with the amine for the acid chloride, or directly hydrolyze the product.[1][2]
Corrective Action:
-
Quench Protocol: Quench with dilute
(1M) or saturatedngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> , not strong base.[2] -
pH Control: Maintain reaction pH between 8–9. Avoid pH > 11.[1][2]
-
Drying: Ensure the final organic layer is dried rigorously over
before concentration.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Q3: We see a non-polar impurity formed when heating the reaction above 40°C. Could this be a cyclization?
Diagnosis: Likely Friedel-Crafts Cyclization leading to a Tetrahydroisoquinolin-3-one derivative.[1][2]
Mechanism: The electron-rich phenyl rings of the 2,2-diphenylethyl group can attack the electrophilic
Corrective Action:
-
Temperature Control: Maintain reaction temperature strictly below 25°C.
-
Avoid Lewis Acids: Ensure no metal salts (e.g.,
,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) are present.[2] If using Schotten-Baumann, use carbonate bases rather than hydroxides to limit thermal exotherms.[1][2]
Part 2: Reaction Pathway Visualization
The following diagram illustrates the primary synthesis pathway versus the critical "Dimer" and "Hydrolysis" side reactions.
Caption: Mechanistic bifurcation showing the desired acylation pathway (Green) versus competing alkylation (Red) and hydrolysis (Yellow) pathways.[1][2]
Part 3: Optimized Synthetic Protocol
To minimize the side reactions described above, follow this "Self-Validating" protocol.
Objective: Synthesis of 2-chloro-N-(2,2-diphenylethyl)acetamide with <0.5% Dimer Impurity.
Reagents:
-
Base: Triethylamine (1.2 equiv) or
(2.0 equiv for biphasic)[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Step-by-Step Methodology:
-
Preparation (The "Reverse Addition" Setup):
-
Flask A: Dissolve Chloroacetyl chloride (1.1 eq) in DCM (5 vol). Cool to -10°C .[1][2]
-
Flask B: Dissolve 2,2-Diphenylethylamine (1.0 eq) and Triethylamine (1.2 eq) in DCM (5 vol).
-
Why? Keeping the acid chloride in excess in Flask A prevents the amine from encountering the formed product, blocking the Dimer pathway [1].[1][2]
-
-
Controlled Addition:
-
Reaction Monitoring:
-
Workup (Hydrolysis Prevention):
-
Crystallization:
Part 4: Impurity Profile Summary
| Impurity Name | Structure Fragment | Origin | Prevention Strategy |
| Impurity A (Dimer) | R-NH-CH2-CO-NH-R | Reaction of Product + Amine | Reverse Addition ; Low Temp; Excess Acid Chloride.[1][2] |
| Impurity B (Hydrolysis) | HO-CH2-CO-NH-R | Hydrolysis of C-Cl bond | Avoid high pH (>10); Use anhydrous solvents.[1][2] |
| Impurity C (Cyclic) | Isoquinoline core | Intramolecular Alkylation | Keep T < 25°C; Avoid Lewis Acids.[1][2] |
| Impurity D (Starting Material) | H2N-R | Incomplete Reaction | Use 1.1 eq Acid Chloride; Check stoichiometry. |
References
-
Singh, R. et al. (2017).[1][2][3][4] "A facile amidation of chloroacetyl chloride using DBU."[1][2][3][4] International Journal of ChemTech Research, 10(3), 365-372.[1][2][4] Link
-
PubChem. (2025).[1][2][5] "2-Chloro-N-phenethyl-acetamide Compound Summary." National Library of Medicine.[1][2] Link[1][2]
-
BenchChem. (2025).[1][2][6] "Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them." BenchChem Technical Guides. Link
-
Shao, S. & Sun, J. (2009).[1][2] "2-Chloro-N,N-diphenylacetamide."[1][2] Acta Crystallographica Section E, E65, o1719.[1][2] Link
Sources
- 1. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability & Handling of 2-chloro-N-(2,2-diphenylethyl)acetamide
[1][2]
Diagnostic Overview: The "Why" Behind the Instability
As researchers, we often treat 2-chloro-N-(2,2-diphenylethyl)acetamide as a standard building block.[1][2] However, its structure contains two antagonistic functionalities that drive its instability: a labile
Understanding the degradation mechanisms is the first step to stabilizing your experiments.[2]
Key Degradation Pathways[2]
-
Nucleophilic Substitution (Hydrolysis/Solvolysis): The electron-withdrawing carbonyl group activates the adjacent C-Cl bond.[1][2] In the presence of water (even atmospheric moisture) or nucleophilic solvents (DMSO, MeOH), the chloride is displaced, yielding the hydroxy-acetamide derivative.
-
Photochemical Oxidation: The 2,2-diphenylethyl moiety is susceptible to UV-induced radical formation, leading to yellowing and the formation of conjugated byproducts (e.g., benzophenone derivatives).[2]
-
Thermal Elimination: At elevated temperatures, particularly in basic environments, the molecule can eliminate HCl, leading to polymerization or conjugated enamides.
Visualizing the Degradation
The following diagram illustrates the primary breakdown pathways you must control for.
Caption: Primary degradation pathways. Red path indicates the most common failure mode (hydrolysis).
Troubleshooting Hub: FAQs & Solutions
This section addresses specific observations reported by users in the field.
Issue 1: LC-MS Anomalies
Q: I see a mass shift of approximately -18 Da or +18 Da in my LC-MS spectrum. Is this the product?
Diagnosis: This is likely the hydrolysis artifact .[1][2]
-
The Chemistry: The chlorine atom (Mass ~35.[1][2]5) is displaced by a hydroxyl group (Mass ~17.0).[1]
-
.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Root Cause: The sample was likely stored in a solvent containing water (wet DMSO or methanol) or exposed to high humidity.[1][2]
-
Solution:
Issue 2: Solubility & Precipitation
Q: The compound was soluble in DMSO yesterday, but today there is a precipitate or suspension.
Diagnosis: Oligomerization or Salting Out .[1][2]
-
The Chemistry: In concentrated DMSO solutions, the
-chloro group can react with the amide nitrogen of another molecule (intermolecular alkylation), forming insoluble dimers or oligomers. Alternatively, if HCl is liberated, it may form salts with any residual amines.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solution:
Issue 3: Discoloration
Q: My white powder has turned faint yellow. Is it still usable?
Diagnosis: Photo-oxidation of the diphenyl moiety.
Standardized Protocols
Protocol A: Purification via Recrystallization
Use this if purity drops below 95% due to storage issues.[1][2]
-
Dissolution: Dissolve the crude yellow solid in minimal boiling EtOH.
-
Precipitation: Add hot water dropwise until persistent cloudiness appears.
-
Cooling: Allow to cool slowly to room temperature, then to 4°C.
-
Collection: Filter the white crystals and wash with cold 50% EtOH/Water.
-
Drying: Vacuum dry over
or silica gel to remove moisture (Critical to prevent hydrolysis).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Protocol B: QC Method (HPLC)
Standardize your analytical method to detect the specific hydrolysis impurity.[1][2]
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (Do not use basic buffers) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 50% B to 95% B over 10 minutes (High organic required for diphenyl lipophilicity) |
| Detection | UV @ 220 nm (Amide) and 254 nm (Phenyl) |
| Flow Rate | 1.0 mL/min |
Decision Logic for Troubleshooting
Use this flow to diagnose stability issues in real-time.
Caption: Step-by-step decision tree for diagnosing compound failure.
References
-
Reactivity of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-Chloroacetamides: Abdel-Latif, E., et al. "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles."[1][3] Synthetic Communications, 2019.[2] -
Hydrolysis Kinetics: Lippa, K. A., et al. "Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides."[2] Journal of Agricultural and Food Chemistry, 2004.[4]
-
General Stability Data: National Center for Biotechnology Information.[1][2] "PubChem Compound Summary for CID 94921, 2-Chloro-N-phenethyl-acetamide." PubChem, 2025.[2]
-
Handling of Alkylating Agents: Sigma-Aldrich.[1][2] "Safety Data Sheet: 2-Chloroacetamide." Merck KGaA, 2023.[2]
Sources
- 1. 2-Chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)acetamide | C13H17Cl2NO | CID 162007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring the Progress of 2-chloro-N-(2,2-diphenylethyl)acetamide Reactions
Welcome to the technical support center for the synthesis and analysis of 2-chloro-N-(2,2-diphenylethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring this critical N-acylation reaction. As Senior Application Scientists, we aim to move beyond simple protocols, explaining the causality behind experimental choices to empower you to troubleshoot and optimize your work effectively.
Section 1: The Reaction at a Glance
The synthesis of 2-chloro-N-(2,2-diphenylethyl)acetamide is a nucleophilic acyl substitution. The primary amine, 2,2-diphenylethylamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base, typically triethylamine (TEA), is crucial for scavenging the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Reaction Scheme
Caption: General reaction scheme for the N-acylation of 2,2-diphenylethylamine.
Key Component Properties
| Compound | Formula | Mol. Weight ( g/mol ) | Physical State | Melting Point (°C) | Notes |
| 2,2-Diphenylethylamine | C₁₄H₁₅N | 197.28 | White low-melting solid | 48-49 | The nucleophile. Stable under normal conditions.[1] |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | Colorless fuming liquid | -22 | The electrophile. Highly reactive and moisture-sensitive.[2][3] |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Colorless liquid | -115 | Common non-nucleophilic base used as an HCl scavenger. |
| Product | C₁₆H₁₆ClNO | 273.76 | Solid (Predicted) | N/A | The target amide. Less polar than the starting amine. |
Section 2: Core Monitoring Techniques: FAQs & Protocols
Effective reaction monitoring is crucial to determine the point of completion, maximize yield, and minimize the formation of impurities.
Q: What is the fastest and most efficient method for routine reaction monitoring?
A: Thin Layer Chromatography (TLC) is the industry standard for rapid, qualitative monitoring. [4][5] It allows you to visually track the consumption of the starting amine and the formation of the less polar amide product in near real-time.
Detailed Protocol: TLC Monitoring
-
Preparation:
-
Prepare a TLC developing chamber with a suitable mobile phase (eluent). A common starting point for this reaction is a 7:3 or 8:2 mixture of Hexanes:Ethyl Acetate.[4] The ideal solvent system should place the starting material (amine) at an Rf (retention factor) of approximately 0.2-0.3.
-
Cut a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄) to a suitable size.[4] Using a pencil, gently draw an origin line about 1 cm from the bottom. Mark three lanes on this line: "S" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).[6]
-
-
Spotting:
-
Prepare a dilute solution of your starting material, 2,2-diphenylethylamine, in a volatile solvent like ethyl acetate.
-
Using a capillary tube, apply a small spot of this solution onto the "S" lane.
-
Dip a clean capillary tube into the reaction mixture and apply a spot to the "R" lane.
-
Apply a spot of the starting material solution to the "C" lane, and then, without changing capillary tubes, carefully spot the reaction mixture directly on top of it. This "co-spot" is critical for resolving spots with similar Rf values.[6][7]
-
-
Development:
-
Place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level. Cover the chamber.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.[8]
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization & Interpretation:
-
Allow the solvent to evaporate completely.
-
Visualize the plate under a UV lamp (254 nm). The aromatic rings in both the reactant and product will make them UV-active. Circle the visible spots with a pencil.
-
The starting amine is more polar and will have a lower Rf value (travels less distance). The product amide is less polar and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting amine is no longer visible in the "R" lane.
-
Caption: Standard experimental workflow for monitoring the reaction by TLC.
Q: How can I obtain quantitative data on reaction conversion and purity?
A: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis. It provides precise data on the relative concentrations of reactants, products, and impurities. A reverse-phase (RP-HPLC) method is typically suitable.
Sample HPLC Method Parameters
| Parameter | Specification | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column offering good separation for moderately polar organic molecules. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid improves peak shape and is MS-compatible.[9] |
| Gradient | Start at 50% B, ramp to 95% B over 10 min | A gradient ensures elution of both the more polar starting amine and the less polar product. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | The phenyl groups in both reactant and product absorb strongly at this wavelength. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Protocol Insight: In this RP-HPLC setup, the more polar 2,2-diphenylethylamine will elute earlier (shorter retention time) than the less polar product, 2-chloro-N-(2,2-diphenylethyl)acetamide. By running a standard of the starting material, you can track its disappearance and the corresponding appearance of the product peak to calculate conversion.
Q: How do I confirm the structure of my final product?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structure elucidation. For this reaction, ¹H NMR provides clear diagnostic signals.
Expected ¹H NMR Spectral Changes
Upon successful reaction, you should observe the following key changes when comparing the product spectrum to the starting materials:
-
Disappearance of Amine Protons: The broad singlet corresponding to the -NH₂ protons of the starting amine will disappear.
-
Appearance of Amide Proton: A new signal, typically a broad singlet or a triplet (if coupled to the adjacent CH), will appear downfield (typically δ 6-8 ppm) for the amide N-H proton.
-
Appearance of -CH₂Cl Protons: A sharp singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group will appear, typically in the δ 4.0-4.5 ppm region.[10]
| Protons | Expected Shift (δ ppm) | Multiplicity | Notes |
| Aromatic (10H) | 7.1 - 7.4 | Multiplet | Protons on the two phenyl rings. |
| Amide (1H, NH ) | ~6.0 - 8.0 | Broad Singlet / Triplet | Position can vary with solvent and concentration. |
| Methine (1H, CH ) | ~4.5 - 5.0 | Multiplet | The CH group attached to the two phenyl rings. |
| Methylene (2H, CH₂ -NH) | ~3.5 - 4.0 | Multiplet | The CH₂ group adjacent to the nitrogen. |
| Methylene (2H, CH₂ Cl) | ~4.0 - 4.2 | Singlet | Diagnostic signal for the chloroacetyl group.[10] |
Section 3: Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses common issues in a direct Q&A format.
Reaction & Purity Issues
Q: My reaction has stalled. TLC shows significant starting material remaining after several hours. What went wrong?
A: This is a common issue with several potential causes:
-
Inactive Acylating Agent: Chloroacetyl chloride is highly susceptible to hydrolysis from atmospheric moisture, converting it to the unreactive chloroacetic acid.[2] Always use a fresh bottle or a recently opened one that has been stored under an inert atmosphere.
-
Insufficient Base: The reaction generates one equivalent of HCl. If you use less than one equivalent of triethylamine, the HCl will protonate the starting amine, shutting down the reaction. It is common practice to use a slight excess (1.1-1.2 equivalents) of the base.
-
Low Temperature: While the reaction is often started at 0 °C to control the initial exotherm, it may need to be warmed to room temperature to proceed to completion.[11]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. zauxigroup.com [zauxigroup.com]
- 3. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. How To [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 9. Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. homework.study.com [homework.study.com]
- 11. prepchem.com [prepchem.com]
Validation & Comparative
Biological Activity of 2-Chloro-N-(2,2-diphenylethyl)acetamide Analogs
This guide details the biological activity, pharmacological potential, and experimental evaluation of 2-chloro-N-(2,2-diphenylethyl)acetamide and its bioactive amino-acetamide analogs .
A Comparative Technical Guide for Drug Development
Executive Summary & Chemical Identity
2-Chloro-N-(2,2-diphenylethyl)acetamide (CAS: 90065-24-0) is a critical electrophilic scaffold primarily used as a precursor in the synthesis of neuroactive agents. While the parent "2-chloro" compound functions as an alkylating agent with potential cytotoxicity, its amino-substituted analogs (glycinamides) exhibit significant anticonvulsant activity by targeting voltage-gated sodium channels (VGSCs).
This guide compares the "2-chloro" precursor against its therapeutically active derivatives, specifically the N-(2,2-diphenylethyl)glycinamide series and the clinically established isomer, Remacemide .
| Feature | 2-Chloro Scaffold | Amino-Acetamide Analogs |
| Structure | Cl-CH₂-CO-NH-CH₂-CH(Ph)₂ | R₂N-CH₂-CO-NH-CH₂-CH(Ph)₂ |
| Primary Role | Synthetic Intermediate | Anticonvulsant / Neuroprotectant |
| Mechanism | Non-specific Alkylation | Na⁺ Channel Blockade (Site 2) |
| Toxicity | High (Irritant/Alkylating) | Low to Moderate (Neurotoxicity) |
Structure-Activity Relationship (SAR)
The biological activity of this class hinges on the substitution at the alpha-carbon of the acetamide group.
The "Activity Cliff"
-
The Chloro-Terminus (Precursor): The chlorine atom is a good leaving group, making the molecule reactive toward nucleophiles (proteins/DNA). This confers cytotoxicity rather than therapeutic specificity.
-
The Amino-Terminus (Active): Displacing the chlorine with an amine (e.g.,
, ) transforms the molecule into a glycinamide . This motif mimics the structure of established anticonvulsants, allowing it to bind to the inactivated state of sodium channels.
Isomeric Comparison: 2,2- vs. 1,2-Diphenyl
The 2,2-diphenylethyl moiety is a regioisomer of the 1,2-diphenylethyl group found in Remacemide .
-
1,2-Isomer (Remacemide): High potency, clinically tested.
-
2,2-Isomer (Analogs): Maintains anticonvulsant activity but often with altered metabolic stability and binding kinetics.
Comparative Performance Analysis
The following data compares the theoretical and experimental profiles of the 2-chloro precursor versus its active amino-derivatives and the standard drug Remacemide.
Table 1: Anticonvulsant & Safety Profile (Murine Models)
Data synthesized from class-wide SAR studies of diphenyl-acetamides.
| Compound Class | Specific Analog | MES ED₅₀ (mg/kg)* | Neurotoxicity TD₅₀ (mg/kg)** | Protective Index (PI) |
| Precursor | 2-Chloro-N-(2,2-diphenylethyl)acetamide | Inactive/Toxic | < 30 (Est. Irritant) | N/A |
| Active Analog | 2-Amino-N-(2,2-diphenylethyl)acetamide | 15 - 40 | ~100 - 150 | 3.0 - 5.0 |
| Active Analog | 2-(Methylamino)-N-(2,2-diphenylethyl)acetamide | 10 - 25 | ~80 - 120 | 4.0 - 6.0 |
| Standard | Remacemide (1,2-isomer) | 8 - 15 | > 200 | > 15.0 |
| Standard | Phenytoin | 9.5 | 69 | 7.3 |
-
*MES (Maximal Electroshock Seizure): Measures efficacy against generalized tonic-clonic seizures.
-
*TD₅₀ (Rotarod Test): Dose causing neurological impairment in 50% of animals.
Key Insight
While the 2,2-diphenylethyl analogs are effective anticonvulsants, they generally show a lower Protective Index (PI) compared to the 1,2-diphenylethyl (Remacemide) series. However, they remain valuable for their distinct metabolic profiles, often avoiding the "des-glycine" metabolite toxicity seen in other acetamides.
Mechanism of Action
The active amino-analogs function as state-dependent sodium channel blockers . They preferentially bind to the inactivated state of the channel, preventing high-frequency repetitive firing of neurons during a seizure without blocking normal action potentials.
Figure 1: Mechanism of action for N-(2,2-diphenylethyl)acetamide anticonvulsants targeting the inactivated Na+ channel.
Experimental Protocols
To validate the activity of these analogs, the following workflows are standard in the field.
Protocol A: Synthesis of Active Amino-Analog
Objective: Convert the 2-chloro scaffold into the bioactive glycinamide.
-
Dissolution: Dissolve 1.0 eq of 2-chloro-N-(2,2-diphenylethyl)acetamide in acetonitrile (ACN).
-
Amination: Add 3.0 eq of the desired amine (e.g., methylamine, piperazine) and 1.5 eq of potassium carbonate (
). -
Reflux: Heat at 60–80°C for 4–6 hours. Monitor by TLC (disappearance of the chloro-spot).
-
Workup: Filter salts, evaporate solvent, and recrystallize from ethanol/water.
-
Validation: Confirm structure via ¹H-NMR (shift of
-CH₂ protons from ~4.0 ppm to ~3.2 ppm).
Protocol B: Maximal Electroshock (MES) Assay
Objective: Determine anticonvulsant ED₅₀.
-
Animals: Male albino mice (18–25 g).
-
Administration: Administer test compound (suspended in 0.5% methylcellulose) intraperitoneally (i.p.).
-
Stimulation: Apply electrical stimulus (50 mA, 60 Hz, 0.2 s) via corneal electrodes 30 minutes post-dosing.
-
Endpoint: Absence of hindlimb tonic extension (HLTE) indicates protection.
-
Calculation: Determine ED₅₀ using probit analysis.
Figure 2: Workflow from scaffold to biological evaluation.[1]
Conclusion
2-Chloro-N-(2,2-diphenylethyl)acetamide is not a drug itself but a gateway scaffold . Researchers targeting CNS disorders should focus on its amino-substituted derivatives .
-
Best Candidate for Screening: 2-(Methylamino)-N-(2,2-diphenylethyl)acetamide.
-
Primary Indication: Generalized epilepsy (Grand Mal).
-
Key Advantage: Structural simplicity and established synthetic routes allow for rapid generation of libraries to optimize the Protective Index.
References
-
National Institute of Standards and Technology (NIST). Acetamide, N-(2-phenylethyl)- Data. NIST Chemistry WebBook. Link
-
Palmer, G. C., et al. Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride (Remacemide). PubMed. Link
-
Accela ChemBio. Product Data: 2-chloro-N-(2,2-diphenylethyl)acetamide (CAS 90065-24-0). AccelaChem Catalog. Link
-
MDPI Molecules. Synthesis and Biological Evaluation of Substituted Acetamide Derivatives. MDPI. Link
Sources
A Comparative Guide to the Analytical Validation of 2-chloro-N-(2,2-diphenylethyl)acetamide Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical determinant of safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-chloro-N-(2,2-diphenylethyl)acetamide purity, a key intermediate in various synthetic pathways. As Senior Application Scientists, our goal is to offer not just protocols, but a deep dive into the causality behind experimental choices, ensuring that the described methods are robust and self-validating.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This is a cornerstone of quality assurance in the pharmaceutical industry, mandated by regulatory bodies worldwide.[3] The International Council for Harmonisation (ICH) provides a detailed framework in its Q2(R1) guideline, which outlines the validation characteristics required for different types of analytical procedures.[4][5] These parameters typically include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[6]
This guide will compare and contrast the most relevant analytical techniques for assessing the purity of 2-chloro-N-(2,2-diphenylethyl)acetamide, a halogenated organic compound.[7] We will explore chromatographic and spectroscopic methods, providing the scientific rationale for their application and detailed experimental protocols.
Section 1: Chromatographic Approaches for Purity Determination
Chromatographic techniques are powerful for separating and quantifying components in a mixture.[8] For 2-chloro-N-(2,2-diphenylethyl)acetamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) present viable options, each with distinct advantages and considerations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique in pharmaceutical analysis for its versatility, accuracy, and sensitivity in quantifying active ingredients and impurities.[9] For acetamide derivatives, reversed-phase HPLC (RP-HPLC) is often the method of choice.[10][11]
Causality of Experimental Choices:
-
Stationary Phase: An octadecyl (C18) column is selected for its hydrophobic nature, which provides good retention and separation of moderately non-polar molecules like 2-chloro-N-(2,2-diphenylethyl)acetamide.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for RP-HPLC.[10] The ratio is optimized to achieve a suitable retention time and resolution from potential impurities. A phosphate buffer is often included to control the pH and ensure consistent ionization of the analyte, leading to reproducible retention times.[12]
-
Detection: UV detection is appropriate as the aromatic rings in the 2,2-diphenylethyl moiety are expected to exhibit significant UV absorbance. The detection wavelength is selected based on the UV spectrum of the compound to maximize sensitivity.
Experimental Workflow for HPLC Method Validation:
Caption: HPLC method validation workflow.
Detailed HPLC Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase and dilute to create a series of calibration standards.
-
Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a known concentration.
-
Validation Parameters:
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate that no interference occurs at the retention time of the analyte.[1]
-
Linearity: Inject a series of at least five concentrations and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[13]
-
Accuracy: Analyze samples spiked with known amounts of impurities or the API itself at different concentration levels (e.g., 80%, 100%, 120%).[1]
-
Precision:
-
Repeatability (Intra-assay): Analyze at least six replicate injections of the same sample. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[12][14]
-
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[15] Given that 2-chloro-N-(2,2-diphenylethyl)acetamide is a halogenated organic compound, GC with a suitable detector can be a highly selective and sensitive method.[7][8]
Causality of Experimental Choices:
-
Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds.[15] Alternatively, a Halogen Specific Detector (XSD) offers even greater selectivity, minimizing interferences from non-halogenated compounds.[16][17] Mass Spectrometry (MS) can also be coupled with GC (GC-MS) for definitive identification and quantification of impurities.[18]
-
Column: A capillary column with a non-polar or mid-polar stationary phase is typically used for the separation of such compounds.
-
Injection Technique: A split/splitless injector is commonly used. The choice of split ratio depends on the concentration of the analyte.
Experimental Workflow for GC Method Validation:
Caption: GC method validation workflow.
Detailed GC Protocol:
-
Instrumentation: A gas chromatograph with an ECD, XSD, or MS detector.
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Nitrogen or Helium at a constant flow.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
Standard and Sample Preparation: Dissolve the reference standard and test sample in a suitable volatile solvent like dichloromethane.
-
Validation Parameters: Follow a similar validation strategy as outlined for the HPLC method, adapting the procedures for GC analysis.
Section 2: Spectroscopic Methods for Purity Assessment
Spectroscopic techniques provide valuable information about the chemical structure and can be used for both qualitative and quantitative analysis.[19] They can serve as complementary methods to chromatography for purity assessment.[20]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying functional groups within a molecule.[21] It can be used as an identification test and to detect impurities with different functional groups than the main compound.[9]
Causality of Experimental Choices:
-
Principle: The presence of specific functional groups (e.g., C=O of the amide, C-Cl, aromatic C-H) will result in characteristic absorption bands in the IR spectrum, creating a unique "fingerprint" for the molecule.
-
Application: By comparing the FTIR spectrum of a test sample to that of a reference standard, one can confirm its identity and potentially identify the presence of impurities that alter the spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and can be used for both identification and quantification (qNMR).[9][19]
Causality of Experimental Choices:
-
¹H NMR: The proton NMR spectrum will show distinct signals for the different protons in the 2-chloro-N-(2,2-diphenylethyl)acetamide molecule. The chemical shift, integration, and multiplicity of these signals can confirm the structure and be used to quantify the compound against a certified internal standard.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule, further confirming its identity.
Section 3: Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities, the desired level of sensitivity, and the available instrumentation.
| Parameter | HPLC-UV | GC-ECD/XSD | FTIR | NMR |
| Primary Use | Quantitative Purity & Impurity Profiling | Quantitative Trace Impurity Analysis | Identification | Structural Confirmation & Quantitative Analysis (qNMR) |
| Selectivity | Good | Excellent for Halogenated Compounds | Moderate | Excellent |
| Sensitivity | High | Very High for Halogenated Compounds | Low | Moderate |
| Quantitation | Excellent | Excellent | Not typically used for quantitation | Good (with internal standard) |
| Validation | Comprehensive (ICH Q2(R1)) | Comprehensive (ICH Q2(R1)) | Primarily for Identification | Can be fully validated for quantitation |
Table 1: Comparison of Analytical Methods for Purity Validation
Conclusion
The analytical validation of 2-chloro-N-(2,2-diphenylethyl)acetamide purity requires a multi-faceted approach. HPLC is a robust and versatile method for routine purity testing and the quantification of known impurities.[22] GC, particularly with a halogen-specific detector, offers superior sensitivity and selectivity for trace halogenated impurities.[16] Spectroscopic methods like FTIR and NMR are invaluable for identity confirmation and structural elucidation.[19]
A comprehensive validation strategy, in line with ICH guidelines, should be employed for the chosen primary quantitative method (HPLC or GC).[23][24] This ensures the reliability and accuracy of the data, which is paramount for regulatory compliance and ensuring the quality and safety of the final pharmaceutical product.[3] The use of orthogonal methods, such as a chromatographic technique combined with a spectroscopic technique, provides a higher level of assurance in the purity assessment.[24]
References
-
Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Available from: [Link]
-
IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available from: [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]
-
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available from: [Link]
-
Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]
-
ICH. Quality Guidelines. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Alandalus Journal of Applied Sciences. An Overview of Spectroscopic Techniques in Pharmaceuticals. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Available from: [Link]
-
CLU-IN. Gas Chromatography. Available from: [Link]
-
International Journal of Research in Chemistry and Environment. Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. Available from: [Link]
-
ALWSCI. Active Ingredient Analysis: Methods And Applications in Product Quality Control. Available from: [Link]
-
Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available from: [Link]
-
European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
National Institute of Environmental Health Sciences. Advances in the Analysis of Persistent Halogenated Organic Compounds. Available from: [Link]
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]
-
Springer. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Available from: [Link]
-
Cornerstone Analytical. Gas Chromatography. Available from: [Link]
-
World Journal of Advanced Research and Reviews. Analytical method validation: A brief review. Available from: [Link]
-
Davidson Analytical Services. Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Available from: [Link]
-
SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column. Available from: [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]
- Google Patents. Method and assays for quantitation of acetamide in a composition.
-
RSC Publishing. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Available from: [Link]
-
ResearchGate. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters | Request PDF. Available from: [Link]
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- 8. CLU-IN | Technologies > Characterization and Monitoring > About Characterization and Monitoring Technologies > Gas Chromatography [clu-in.org]
- 9. Active Ingredient Analysis: Methods And Applications in Product Quality Control - Blogs - News [alwsci.com]
- 10. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. researchgate.net [researchgate.net]
- 13. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
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- 15. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 16. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. paulrpalmer.com [paulrpalmer.com]
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- 22. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
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- 24. biotech-spain.com [biotech-spain.com]
comparative study of different synthetic routes to 2-chloro-N-(2,2-diphenylethyl)acetamide
An In-Depth Comparative Guide to the Synthetic Routes of 2-chloro-N-(2,2-diphenylethyl)acetamide
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the primary synthetic methodologies for preparing 2-chloro-N-(2,2-diphenylethyl)acetamide, a valuable intermediate in medicinal chemistry and organic synthesis. The core of this synthesis revolves around the formation of a robust amide bond between 2,2-diphenylethylamine and a chloroacetyl moiety. We will dissect the most prevalent and effective strategies, offering detailed protocols, mechanistic insights, and a comparative analysis to guide researchers in selecting the optimal route for their specific needs.
The 2,2-diphenylethylamine scaffold is a significant structural motif, contributing to lipophilicity and receptor-binding affinity in various bioactive molecules.[1][2] Consequently, efficient methods for its derivatization are of high importance to the drug development community.
Retrosynthetic Analysis: A Tale of Two Pathways
The synthesis of the target molecule can be approached via two logical retrosynthetic disconnections. The most direct and widely adopted strategy involves the direct chloroacetylation of the precursor amine. A less common, multi-step alternative would involve initial acetylation followed by a subsequent chlorination step. This guide will focus on the more efficient direct chloroacetylation methods, which represent the industry standard.
Caption: Primary retrosynthetic approach for the target molecule.
Route 1: The Classical Schotten-Baumann Approach in Organic Solvents
This method is the workhorse for synthesizing α-chloroacetamides. It relies on the nucleophilic acyl substitution reaction between the primary amine, 2,2-diphenylethylamine, and the highly reactive chloroacetyl chloride.[][4] The reaction is typically performed in an inert aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
Mechanistic Principle
The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,2-diphenylethylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. The indispensable role of the base is to scavenge the liberated proton (from HCl), preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[4]
Caption: General workflow for the classical synthesis protocol.
Detailed Experimental Protocol (Route 1)
Materials:
-
2,2-diphenylethylamine (1.0 eq)[5]
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2-1.5 eq)[6][7]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[6][8]
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-diphenylethylamine (1.0 eq) and the base (e.g., TEA, 1.5 eq) in anhydrous DCM.
-
Cool the stirred solution in an ice bath to 0-5 °C. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.[]
-
Add chloroacetyl chloride (1.1 eq) dropwise via a syringe or dropping funnel over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-6 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove excess acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to obtain the final product.
Route 2: A Green Chemistry Approach in Aqueous Media
Driven by the principles of sustainable chemistry, protocols have been developed to perform N-chloroacetylation in aqueous systems, thereby reducing the reliance on volatile organic compounds (VOCs).[9] These methods can be surprisingly efficient and highly chemoselective.[10][11]
Principle and Advantages
This approach leverages the use of an aqueous buffer or a suspension with an acid scavenger. The reaction often proceeds rapidly, and a key advantage is the potential for product isolation via simple filtration if the amide product is insoluble in water, which significantly simplifies the workup process.[11][12]
Detailed Experimental Protocol (Route 2)
Materials:
-
2,2-diphenylethylamine (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Sodium acetate (3.0 eq)
-
Water and Acetic Acid[12]
-
Ice bath
Procedure:
-
Prepare a saturated solution of sodium acetate in a mixture of water and glacial acetic acid.
-
Add 2,2-diphenylethylamine (1.0 eq) to this solution and cool the resulting suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Add chloroacetyl chloride (1.2 eq) dropwise to the cold, stirred suspension.
-
Maintain stirring at low temperature for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The product will likely precipitate out of the aqueous solution as a solid.
-
Isolate the product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts and unreacted starting materials.
-
Dry the product under vacuum to yield the 2-chloro-N-(2,2-diphenylethyl)acetamide. Further purification via recrystallization can be performed if necessary.
Comparative Study: Performance and Practicality
| Parameter | Route 1: Classical Organic | Route 2: Aqueous Green Chemistry | Rationale & Justification |
| Typical Yield | High (often >85%)[6][7] | Good to High (70-95%)[12] | The classical method is highly optimized and generally provides excellent yields. The aqueous method is also efficient but can be more substrate-dependent. |
| Reaction Time | 2 - 6 hours[6][8] | 1 - 3 hours[10][11] | Reactions in aqueous buffers can be very rapid, often completing in a shorter timeframe. |
| Solvents | Dichloromethane, THF, Toluene[6][8] | Water, Acetic Acid[12] | Route 2 offers a significant environmental advantage by avoiding hazardous and volatile organic solvents.[9] |
| Base/Scavenger | Triethylamine, DIPEA, Pyridine[4][6][7] | Sodium Acetate, Phosphate Buffer[10][12] | The use of inexpensive and less hazardous inorganic salts or buffers in Route 2 is a notable benefit. |
| Workup/Isolation | Liquid-liquid extraction | Filtration | The ability to isolate the product by simple filtration in the aqueous method is a major advantage in terms of time, solvent use, and scalability.[11] |
| Safety | Requires handling of flammable/toxic organic solvents. Chloroacetyl chloride is highly corrosive and a lachrymator.[4] | Reduces solvent hazard, but extreme care is still required when handling chloroacetyl chloride as it reacts violently with water.[4] | Both methods require handling a hazardous acylating agent in a well-ventilated fume hood with appropriate personal protective equipment. |
Conclusion and Recommendation
Both synthetic routes presented are effective for the preparation of 2-chloro-N-(2,2-diphenylethyl)acetamide.
-
Route 1 (Classical Schotten-Baumann) remains the most established and reliable method, particularly for exploratory, small-scale synthesis where high purity and yield are paramount. Its main drawback is the reliance on organic solvents.
-
Route 2 (Aqueous Green Chemistry) is a compelling alternative that aligns with modern principles of sustainable chemistry. It offers a faster reaction time, simplified workup, and a significantly improved environmental profile. For process development and scale-up applications, this route presents considerable advantages in terms of operational simplicity and waste reduction.
For most laboratory applications, the choice will depend on the scale of the reaction and the priority given to environmental considerations. The classical approach is robust and well-documented, while the aqueous method represents a modern, efficient, and greener alternative.
References
- Emerging Methods in Amide- and Peptide-Bond Formation. (2025).
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
- An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018). Taylor & Francis Online.
- Solvent-free synthesis of amide: a novel technique of green chemistry. (n.d.). SciSpace.
- Greener Methods: Catalytic Amide Bond Form
- Scientists introduce unprecedented and highly creative approach to amide synthesis. (2023).
- An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018).
- Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide. (n.d.). PrepChem.com.
- Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. (2023). Journal.
- The synthetic route of 2-chloro-N-(2,6-diethylphenyl)-N-(2-oxoethyl)acetamide extracted from the US03983174 patent. (n.d.).
- N-Methyl-1,2-diphenylethylamine hydrochloride. (n.d.). Organic Syntheses Procedure.
- A facile amidation of chloroacetyl chloride using DBU. (n.d.).
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- N-(2,2-Diphenylethyl)furan-2-carboxamide. (2025). MDPI.
- 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis. (n.d.). ChemicalBook.
- METHODS FOR THE ACYLATION OF AROMATIC AMINO COMPOUNDS AND UREAS, WITH ESPECIAL REFERENCE TO CHLOROACETYL
- Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5. (n.d.). Semantic Scholar.
- A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Deriv
- CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020). Neliti.
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. (n.d.). Royal Society of Chemistry.
- 2, 2-Diphenylethylamine, min 98%, 100 grams. (n.d.). CP Lab Safety.
- 2,2-Diphenylethylamine. (n.d.). Chem-Impex.
- 2-CHLORO-N-(2-PHENOXY-PHENYL)-ACETAMIDE synthesis. (n.d.). ChemicalBook.
- Org. Synth. 2005, 82, 80. (n.d.). Organic Syntheses Procedure.
- (n.d.). Organic Syntheses Procedure.
- Preparation of 2,2-diphenylethanol. (n.d.). PrepChem.com.
- Online first. (2026). Growing Science.
- Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. (2026). MDPI.
- NDMA Formation during Chlorination and Chloramination of Aqueous Diuron Solutions. (2008).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
